Tetraethylphosphonium bromide

Thermal stability Solid-state processing Phosphonium salt procurement

Tetraethylphosphonium bromide (TEPBr; C₈H₂₀BrP; MW 227.13 g/mol) is a quaternary phosphonium salt belonging to the tetraalkylphosphonium bromide family, alongside tetramethylphosphonium bromide (TMPBr) and tetrabutylphosphonium bromide (TBPBr). The compound is a white to almost-white crystalline solid at ambient temperature, exhibiting a melting point of 333–335 °C — a value dramatically higher than its longer-chain analog TBPBr (100–104 °C) and its ammonium counterpart tetraethylammonium bromide (TEABr, ~286 °C with decomposition).

Molecular Formula C8H20BrP
Molecular Weight 227.12 g/mol
CAS No. 4317-07-1
Cat. No. B1588790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylphosphonium bromide
CAS4317-07-1
Molecular FormulaC8H20BrP
Molecular Weight227.12 g/mol
Structural Identifiers
SMILESCC[P+](CC)(CC)CC.[Br-]
InChIInChI=1S/C8H20P.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
InChIKeyLIXPXSXEKKHIRR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylphosphonium Bromide (CAS 4317-07-1): Physicochemical Profile and Procurement-Relevant Identity


Tetraethylphosphonium bromide (TEPBr; C₈H₂₀BrP; MW 227.13 g/mol) is a quaternary phosphonium salt belonging to the tetraalkylphosphonium bromide family, alongside tetramethylphosphonium bromide (TMPBr) and tetrabutylphosphonium bromide (TBPBr) [1]. The compound is a white to almost-white crystalline solid at ambient temperature, exhibiting a melting point of 333–335 °C — a value dramatically higher than its longer-chain analog TBPBr (100–104 °C) and its ammonium counterpart tetraethylammonium bromide (TEABr, ~286 °C with decomposition) . TEPBr is hygroscopic, requiring storage under inert gas, and displays near-transparency solubility in water with good solubility in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons . Its primary commercial roles include serving as a phase-transfer catalyst, a precursor for synthesizing other phosphonium salts via ion metathesis, and a phosphorus-modifying agent in zeolite synthesis [2].

Why Tetraethylphosphonium Bromide Cannot Be Casually Replaced by Other Tetraalkylphosphonium or Tetraalkylammonium Bromides


The tetraalkylphosphonium bromide family is not a commodity class where members are functionally interchangeable. Alkyl chain length on the phosphonium cation governs melting point, hydrophobicity, cation size, and thermal stability in ways that directly impact application performance [1]. For example, TEPBr melts at 333–335 °C — enabling solid-state handling and high-temperature processing — while TBPBr melts at ~100–104 °C and exists as a waxy solid or low-melting solid, fundamentally altering its suitability for solid-casting, calcination, or high-temperature ion-exchange protocols . Furthermore, the replacement of the central nitrogen atom in tetraalkylammonium bromides with phosphorus yields materially different proton exchange capacity and mass transport behavior in ionomer membranes, differences that are detectable specifically for the tetraethylphosphonium/tetraethylammonium pair but not for the tetrabutyl analogs [2]. Substituting TEPBr with a longer-chain phosphonium bromide or an ammonium analog without re-validating the application-specific parameter is therefore a quantifiable risk, not a trivial procurement decision.

Tetraethylphosphonium Bromide: Quantified Differentiation Evidence Against Closest Analogs


Melting Point Advantage: TEPBr (333–335 °C) vs. TBPBr (100–104 °C) for High-Temperature Solid-State Processing

TEPBr exhibits a melting point of 333–335 °C, which is approximately 230 °C higher than that of its closest longer-chain analog, tetrabutylphosphonium bromide (TBPBr), which melts at 100–104 °C . The ammonium analog tetraethylammonium bromide (TEABr) decomposes upon melting at ~286 °C, whereas TEPBr undergoes genuine melting without decomposition at a higher temperature [1]. This thermal stability margin enables TEPBr to be used in calcination-based processes—such as direct phosphorus modification of zeolites where the TEP cation is thermally decomposed to form phosphorus oxide species within zeolite cavities—that are inaccessible to low-melting or decomposition-prone TBPBr or TEABr [2].

Thermal stability Solid-state processing Phosphonium salt procurement

Nafion® Membrane Modification: Detectable Transport Differences for TEPBr vs. TEABr, Absent for TBPBr vs. TBABr

In a systematic study of mixture-cast Nafion® membranes, Moore et al. (2005) compared tetraethylphosphonium bromide (TEPBr) and tetrabutylphosphonium bromide (TBPBr) against their ammonium counterparts (TEABr and TBABr, respectively) [1]. The key finding is that TEPBr-treated Nafion® membranes show a detectable difference in the transport of ferricyanide, methyl viologen, and tetramethylphenylenediamine (TMPD) compared to TEABr-treated membranes, whereas no statistically significant difference was observed between TBPBr- and TBABr-treated membranes for the same redox probes [1]. Furthermore, the proton exchange capacity of tetraalkylphosphonium bromide-treated membranes was larger than that of tetraalkylammonium bromide-treated membranes, attributed to the lower hydrophobicity and lower sulfonic acid site affinity of phosphonium versus ammonium cations [1].

Ionomer membranes Proton exchange capacity Mass transport Electrochemical sensors

Plastic Crystal Electrolyte: TEP-Derived Fluorohydrogenate Salt Achieves Highest Neat Plastic Crystal Conductivity (5 mS cm⁻¹ at 50 °C)

Enomoto et al. (2011) synthesized fluorohydrogenate salts from tetraethylphosphonium bromide and related phosphonium bromide precursors [1]. The tetraethylphosphonium fluorohydrogenate salt, P₂₂₂₂(FH)₂F, was found to exhibit two plastic crystal phases—a low-temperature orthorhombic phase and a high-temperature hexagonal phase with an unprecedented inverse nickel arsenide-type structure [1]. Critically, the high-temperature plastic crystal phase of P₂₂₂₂(FH)₂F displays an ionic conductivity of 5 mS cm⁻¹ at 50 °C, which is reported as the highest value for neat plastic crystals at the time of publication [1]. This conductivity is achieved without any added solvent or plasticizer, distinguishing it from gel or composite electrolytes [2].

Plastic crystals Solid electrolytes Ionic conductivity Fluorohydrogenate salts

Supercapacitor Electrolyte: TEPBF₄/Acetonitrile Outperforms Conventional Ammonium Salt Electrolytes in Capacitance and Long-Term Float Stability

A 2024 study in the Journal of Energy Storage systematically evaluated tetraethylphosphonium tetrafluoroborate (TEPBF₄)—synthesized via metathesis from TEPBr—as an electrolyte salt in acetonitrile (AN), propionitrile (PN), propylene carbonate (PC), and trimethyl phosphate (TMP) [1]. The TEPBF₄/AN electrolyte demonstrated a solubility of 2.15 M and an ionic conductivity of 52.2 mS cm⁻¹ at 25 °C, with a wide electrochemical stability window of ≥4.7 V [1]. In full supercapacitor cells, 1 M TEPBF₄/AN achieved the highest capacitance of 24.7 F g⁻¹, superior rate performance, an energy density of 24.9 Wh kg⁻¹, and a power density of 6752 W kg⁻¹ among all investigated electrolytes [1]. Most critically, it retained 75% of its initial capacitance after a 1000 h float test at a high working voltage of 3.2 V, significantly outperforming supercapacitors using conventional ammonium salts in acetonitrile [1].

Supercapacitors Electrolytes Ionic conductivity Energy storage

Zeolite Phosphorus Modification: TEPBr-Derived TEP Cation Extends MTO Catalyst Lifetime from 4 to 7 Hours

Tsunoji et al. (2021) used tetraethylphosphonium bromide (TEPBr) as the bromide precursor to prepare tetraethylphosphonium hydroxide (TEPOH), which serves as the phosphorus-modifying agent (P-MA) for the direct synthesis of phosphorus-modified CHA zeolites [1]. Comparative catalytic testing in the methanol-to-olefin (MTO) reaction demonstrated that phosphorus modification using the TEP cation effectively prolonged the catalyst lifetime. At a P/Al ratio of 0.44, the catalyst lifetime improved from 4 hours (unmodified CHA zeolite) to 7 hours, while the initial ethene selectivity (28.7 C%) and propene selectivity (37.5 C%) remained essentially unchanged [1]. The study also confirmed that TEPBr is specifically useful for effectively incorporating phosphorus into intergrowth zeolites (AFX/CHA), as demonstrated in a related triple-template synthesis study where TEPBr outperformed alternative TEP salts for phosphorus incorporation efficiency [2].

Zeolite catalysis Methanol-to-olefin Phosphorus modification Catalyst lifetime

Tetraethylphosphonium Bromide: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Temperature Zeolite Synthesis Requiring Direct Phosphorus Framework Incorporation

When synthesizing phosphorus-modified zeolites (CHA, AFX, AEI, or AFX/CHA intergrowths) via hydrothermal methods involving calcination at 500–600 °C, TEPBr is the preferred phosphonium bromide precursor. Its high melting point (333–335 °C) ensures the salt remains solid during initial synthesis gel preparation and early-stage hydrothermal treatment, while its tetraethylphosphonium cation decomposes cleanly upon calcination to yield phosphorus oxide species that directly interact with the zeolite framework . Unlike TBPBr (mp ~100 °C), which would melt during gel homogenization or early heating, TEPBr maintains phase integrity throughout the process . Demonstrated outcomes include a 75% extension in MTO catalyst lifetime (4 → 7 h) at P/Al = 0.44 .

Tailoring Nafion® Ionomer Membranes for Differentiated Electrochemical Sensor Response

For researchers or manufacturers modifying Nafion® membranes to achieve specific mass transport properties for electrochemical sensors or fuel cell electrodes, TEPBr provides a detectable perturbation in redox probe transport (ferricyanide, methyl viologen, TMPD) relative to its ammonium analog TEABr—a differentiation that TBPBr fails to produce against its own ammonium counterpart . The larger proton exchange capacity of TEPBr-treated vs. TEABr-treated membranes further supports its selection when higher ion-exchange site availability is desirable .

Precursor for High-Performance Phosphonium-Based Electrolytes in Supercapacitors and Solid-State Ionic Conductors

TEPBr serves as the essential bromide precursor for two classes of advanced electrolytes: (i) tetraethylphosphonium tetrafluoroborate (TEPBF₄), which in acetonitrile delivers an ionic conductivity of 52.2 mS cm⁻¹, an electrochemical window ≥4.7 V, and 75% capacitance retention after 1000 h at 3.2 V in supercapacitors—significantly outperforming ammonium salt benchmarks ; and (ii) tetraethylphosphonium fluorohydrogenate salts, whose plastic crystal phase achieves the highest reported neat plastic crystal conductivity of 5 mS cm⁻¹ at 50 °C with a unique inverse nickel arsenide-type structure . Both derivatives are accessed directly from TEPBr via straightforward ion metathesis or HF metathesis, respectively .

Phase-Transfer Catalysis Requiring Thermal Stability Above 200 °C

In phase-transfer-catalyzed reactions conducted at elevated temperatures—such as nucleophilic substitutions, Wittig reactions, or polymerization processes requiring sustained catalyst integrity—TEPBr offers a thermal stability margin (mp 333–335 °C without decomposition) that its longer-chain phosphonium analog TBPBr (mp ~100–104 °C) and its ammonium analog TEABr (~286 °C with decomposition) cannot provide . Phosphonium salts are recognized as combining strong phase-transfer capability with higher thermal and chemical stability compared to ammonium-based PTCs . TEPBr is specifically listed as a phase-transfer catalyst and raw material for other phosphonium salts in commercial technical data sheets .

Technical Documentation Hub

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24 linked technical documents
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